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molecular formula C7H6ClN3S B2590827 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 144927-56-0

4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B2590827
M. Wt: 199.66
InChI Key: OUDUMILAWSRWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06395733B1

Procedure details

To 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.18 g, 0.77 mmol) in dry THF (2 ml), cooled in a dry ice-acetone bath, was added dropwise n-butyllithium (0.77 ml, 1.9 mmol, 2.5 M in hexanes). The mixture was stirred for 1 hour, then dimethyldisulfide (0.077 mL, 0.77 mmol) suspended in dry THF (1 ml) was added. The solution was stirred for 2.5 hours at −78° C. and then diluted with aqueous NH4Cl. The phases were separated and the water extracted 2 times with ethyl acetate. The combined organic phases were dried over Na2SO4, and concentrated in vacuo to afford 4-chloro-5-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine as an orange solid (150 mg).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
0.077 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:9]([Cl:11])=[N:8][CH:7]=[N:6][C:5]=2[NH:4][CH:3]=1.C([Li])CCC.[CH3:17][S:18]SC>C1COCC1.[NH4+].[Cl-]>[Cl:11][C:9]1[C:10]2[C:2]([S:18][CH3:17])=[CH:3][NH:4][C:5]=2[N:6]=[CH:7][N:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
BrC1=CNC=2N=CN=C(C21)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.077 mL
Type
reactant
Smiles
CSSC
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The solution was stirred for 2.5 hours at −78° C.
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the water extracted 2 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2SC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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